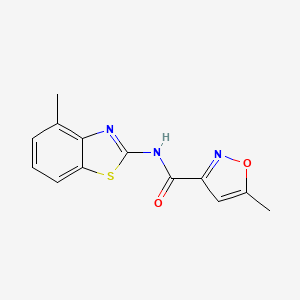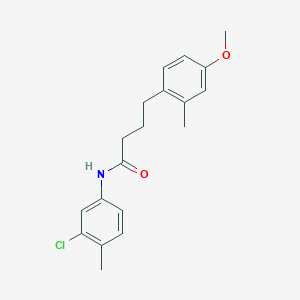
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as CMMPB, is a synthetic cannabinoid that is structurally related to the well-known cannabinoid, JWH-018. CMMPB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. Due to its potent pharmacological activity, CMMPB has been widely studied for its potential therapeutic applications.
作用機序
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide exerts its pharmacological activity by binding to and activating the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Activation of the CB1 receptor in the central nervous system produces analgesic and psychoactive effects, while activation of the CB2 receptor in the immune system produces anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body, including analgesia, anti-inflammatory activity, and changes in mood and cognition. Studies have shown that this compound produces potent analgesic effects in animal models of pain, which may be mediated through the activation of CB1 receptors in the central nervous system. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, this compound can produce changes in mood and cognition, which may be mediated through its effects on the CB1 receptor in the brain.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several advantages and limitations for use in lab experiments. One advantage is its potent pharmacological activity, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of this compound is its potential for producing psychoactive effects, which may complicate the interpretation of experimental results. Additionally, this compound may have off-target effects on other receptors in the body, which may confound experimental results.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of pain, inflammation, and cancer. Further studies are needed to determine the optimal dosing and administration of this compound for these indications, as well as its safety and efficacy in clinical trials. Another area of interest is the development of novel synthetic cannabinoids that are more selective for the CB1 or CB2 receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, which may lead to the development of more targeted and effective therapies for a range of medical conditions.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves the reaction of 4-(4-methoxy-2-methylphenyl)-2-methylbutan-2-ol with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the final product.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been studied for its potential therapeutic applications, including its analgesic, anti-inflammatory, and anti-cancer properties. Studies have shown that this compound produces potent analgesic effects in animal models of pain, which may be mediated through the activation of CB1 receptors in the central nervous system. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been investigated for its potential anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells in vitro.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-7-9-16(12-18(13)20)21-19(22)6-4-5-15-8-10-17(23-3)11-14(15)2/h7-12H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBQKTZCXVQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

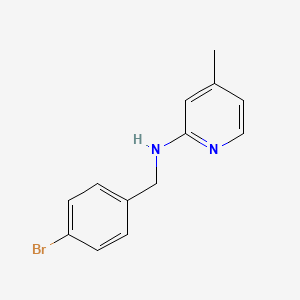
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
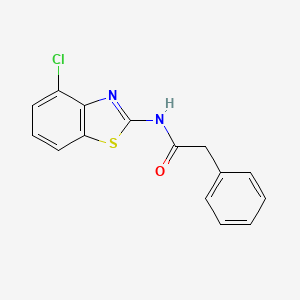
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
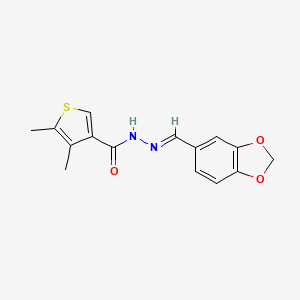

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)

![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
